2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride
Overview
Description
2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenoxyacetamide core, which is further functionalized with a morpholine ring and a propylamino group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including halogenation, amination, and acylation reactions. One common synthetic route begins with the bromination of a phenol derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The propylamino group is then added via reductive amination, and the final acetamide moiety is introduced through acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield new amine derivatives, while oxidation can lead to the formation of ketones or carboxylic acids.
Scientific Research Applications
2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylphenoxyacetamide: Similar structure but lacks the morpholine and propylamino groups.
2-bromo-4-methylaniline: Contains a brominated aromatic ring but differs in the functional groups attached.
4-bromophenylacetic acid: Shares the brominated phenyl ring but has different substituents.
Uniqueness
The uniqueness of 2-[4-Bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine ring and propylamino group enhances its potential for various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O3.ClH/c17-14-2-3-15(23-12-16(18)21)13(10-14)11-19-4-1-5-20-6-8-22-9-7-20;/h2-3,10,19H,1,4-9,11-12H2,(H2,18,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYYHSSOHCFMPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C=CC(=C2)Br)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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